PNU112455A is an ATP site competetive inhibitor of CDK2 and CDK5.
4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride
CAS No.: 21886-12-4
Cat. No.: VC0539933
Molecular Formula: C10H12ClN5O2S
Molecular Weight: 301.75 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21886-12-4 |
|---|---|
| Molecular Formula | C10H12ClN5O2S |
| Molecular Weight | 301.75 g/mol |
| IUPAC Name | 4-[(6-aminopyrimidin-4-yl)amino]benzenesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C10H11N5O2S.ClH/c11-9-5-10(14-6-13-9)15-7-1-3-8(4-2-7)18(12,16)17;/h1-6H,(H2,12,16,17)(H3,11,13,14,15);1H |
| Standard InChI Key | XBXQRCJKDCEQBS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC2=NC=NC(=C2)N)S(=O)(=O)N.Cl |
| Canonical SMILES | C1=CC(=CC=C1NC2=NC=NC(=C2)N)S(=O)(=O)N.Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The compound has the molecular formula and a molecular weight of 301.75 g/mol . Its structure comprises a benzenesulfonamide moiety linked to a 6-aminopyrimidin-4-yl group via an amino bridge, with a hydrochloride counterion enhancing solubility. The InChI key (XBXQRCJKDCEQBS-UHFFFAOYSA-N) and SMILES notation (C1=CC(=CC=C1NS(=O)(=O)N)NC2=NC=NC(=C2)N)Cl provide unambiguous identifiers for computational studies .
Physicochemical Properties
Key properties include:
The sulfonamide group contributes to polarity, while the pyrimidine ring enables π-π stacking interactions in biological systems .
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves nucleophilic aromatic substitution between 4-aminobenzenesulfonamide and 6-chloropyrimidin-4-amine derivatives under basic conditions. Pyridine is often employed to deprotonate intermediates and stabilize reactive species. Alternative routes may utilize Ullmann coupling or microwave-assisted synthesis to improve efficiency.
Reaction Condition Optimization
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures accelerate kinetics but risk decomposition. |
| Solvent | DMF or DMSO | Polar aprotic solvents enhance nucleophilicity. |
| Catalyst | Pyridine | Neutralizes HCl byproduct, shifting equilibrium. |
| Reaction Time | 12–24 hours | Prolonged durations maximize conversion. |
Post-synthesis purification typically involves recrystallization from ethanol/water mixtures or column chromatography .
Pharmacological Properties and Mechanisms
Kinase Inhibition Profile
The compound acts as a competitive ATP-binding site inhibitor, with selectivity for CDK2 (IC₅₀ = 0.8 μM) and CDK5 (IC₅₀ = 1.2 μM) . This dual inhibition disrupts aberrant phosphorylation events in cancer cells and tau protein aggregates in Alzheimer’s models . Comparative data against related kinases:
| Kinase | IC₅₀ (μM) | Therapeutic Relevance |
|---|---|---|
| CDK2 | 0.8 | Cell cycle arrest in oncology |
| CDK5 | 1.2 | Neurofibrillary tangle reduction |
| CDK1 | >10 | Low off-target activity |
| CDK4 | >10 | Specificity for CDK2/5 |
Preclinical Studies
| Supplier | Purity | Price Range (€) | Delivery Time |
|---|---|---|---|
| Jiangsu Aikon Biopharmaceutical | 97% | 109–694 | 12 days |
| Shanghai YuanYe Biotechnology | 98.58% | 47–1,017 | 19 days |
| Shanghai Rechem Science | 95% | Discontinued | N/A |
Prices scale nonlinearly with quantity, reflecting synthesis and purification costs .
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